molecular formula C10H12FNO3 B13494760 Methyl 2-amino-2-(4-fluoro-3-methoxyphenyl)acetate

Methyl 2-amino-2-(4-fluoro-3-methoxyphenyl)acetate

Cat. No.: B13494760
M. Wt: 213.21 g/mol
InChI Key: PCSPWHSOVFXLFN-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-fluoro-3-methoxyphenyl)acetate is an organic compound with a complex structure that includes a methoxy group, a fluoro group, and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-fluoro-3-methoxyphenyl)acetate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-fluoro-3-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can yield an amine.

Scientific Research Applications

Methyl 2-amino-2-(4-fluoro-3-methoxyphenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-fluoro-3-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(4-fluoro-3-methoxyphenyl)acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

methyl 2-amino-2-(4-fluoro-3-methoxyphenyl)acetate

InChI

InChI=1S/C10H12FNO3/c1-14-8-5-6(3-4-7(8)11)9(12)10(13)15-2/h3-5,9H,12H2,1-2H3

InChI Key

PCSPWHSOVFXLFN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)OC)N)F

Origin of Product

United States

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